2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Introduction to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Structural Classification and IUPAC Nomenclature
The IUPAC name This compound delineates its molecular architecture through systematic substituent positioning. The parent chain, acetamide , is substituted at two critical sites:
- The sulfanyl group (-S-) at the methylene carbon (C2) links to the 1,3,4-oxadiazole ring.
- The N-atom of the acetamide group binds to a 2-(trifluoromethyl)phenyl moiety.
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is substituted at position 5 with a phenyl group. This configuration aligns with IUPAC rules for numbering heterocycles to minimize locants for heteroatoms and substituents.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₃O₂S |
| Molecular Weight | 394.39 g/mol |
| Key Functional Groups | 1,3,4-Oxadiazole, Acetamide, Trifluoromethyl |
The sulfanyl bridge enhances molecular rigidity, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.
Historical Context in Heterocyclic Chemistry Research
1,3,4-Oxadiazoles emerged as pivotal scaffolds in medicinal chemistry during the late 20th century, with synthetic methodologies evolving to accommodate diverse substitutions. Early work focused on their synthesis via cyclization of acylhydrazides, a method later refined using catalysts like phosphorus oxychloride. The integration of sulfanyl and trifluoromethyl groups gained prominence in the 2000s, driven by demands for improved pharmacokinetic profiles in drug candidates.
The acetamide moiety, a staple in drug design due to its hydrogen-bonding capacity, became a frequent substituent in oxadiazole derivatives after 2010. This trend is exemplified by compounds such as N-(4-sulfamoylphenyl)acetamide and N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, which demonstrated enhanced target affinity.
Significance of Oxadiazole and Acetamide Moieties in Medicinal Chemistry
1,3,4-Oxadiazole
The 1,3,4-oxadiazole ring confers metabolic stability by resisting enzymatic degradation, a property critical for oral bioavailability. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in antimicrobial and anticancer agents. For instance, derivatives bearing phenyl substitutions at position 5 exhibit improved binding to bacterial enoyl-ACP reductase.
Acetamide
The acetamide group serves as a hydrogen-bond donor and acceptor, enabling interactions with enzymatic active sites. In N-[3-(trifluoromethyl)phenyl]acetamide derivatives, this moiety enhances solubility while maintaining lipophilicity, a balance crucial for blood-brain barrier penetration.
Trifluoromethyl Group
The -CF₃ group elevates lipophilicity (logP) by approximately 1.0–1.5 units compared to non-fluorinated analogs, as demonstrated in pharmacokinetic studies of related compounds. This substitution also reduces oxidative metabolism, prolonging half-life in vivo.
Synthetic Applications :
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-26-16-23-22-15(25-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYXHZFWAJXOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. Initially, benzoic acid is converted into ethyl benzoate, followed by the formation of benzohydrazide. This intermediate is then cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with 2-bromoacetamide in the presence of dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compound .
Chemical Reactions Analysis
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities which are primarily linked to its structure. Key applications include:
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, show promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Prostate Cancer | 0.67 | |
| Colon Cancer | 0.80 | |
| Renal Cancer | 0.87 | |
| Breast Cancer | 0.420 |
Studies have shown that the compound can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as EGFR and IL-6 pathways .
Antiviral Properties
Emerging studies have suggested that oxadiazole derivatives can exhibit antiviral activity. Specifically, the compound has shown potential in inhibiting the virulence factors of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes related to cancer progression and other diseases. For instance, it has shown inhibitory activity against alkaline phosphatase with a notable binding affinity . The inhibition of this enzyme is crucial as it plays a role in cancer metastasis.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study reported that the compound exhibited over 90% growth inhibition in breast cancer cell lines at concentrations as low as .
- Prostate and Colon Cancer Evaluation : In another evaluation, the compound showed sub-micromolar IC50 values against prostate and colon cancer cell lines, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell lysis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the 1,3,4-Oxadiazole Substituents
5-Benzyl vs. 5-Phenyl Substitution
- Compound 129: 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide () Activity: Superior alkaline phosphatase (ALP) inhibition (IC₅₀ = 0.420 ± 0.012 µM vs. Binding Affinity: Binding energy of -7.90 kcal/mol with ALP enzyme (PDB: 1EW2).
5-(3,4,5-Trimethoxyphenyl) Substitution
Variations in the Acetamide Substituents
N-[2-(Trifluoromethyl)phenyl] vs. N-[3-(Trifluoromethyl)phenyl]
- Compound 129 (): Trifluoromethyl at the meta position on the phenyl ring.
- Impact : The meta-CF₃ group may optimize steric and electronic interactions with ALP, contributing to its low IC₅₀.
- Target Compound: Trifluoromethyl at the ortho position.
N-[2-Chloro-5-(trifluoromethyl)phenyl] Substitution
- 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Activity: Enhanced antitubercular activity due to chloro substitution, which increases electrophilicity and target affinity.
Core Heterocycle Modifications
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
- Drawback: Reduced metabolic stability compared to oxadiazole .
Triazole and Benzimidazole Hybrids
Key Research Findings
- ALP Inhibition : Benzyl substitution (Compound 129) outperforms phenyl in ALP binding due to enhanced hydrophobic interactions .
- Antimicrobial Activity : Electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) improve microbial target engagement .
- Antitubercular Activity : Incorporation of tetrahydrobenzothiophene enhances activity against Mycobacterium tuberculosis H37Rv .
- Structural Flexibility : Ortho-CF₃ substitution may limit conformational freedom, necessitating further optimization for target selectivity .
Biological Activity
The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in neuroprotection and anticancer activity.
- Molecular Formula : C17H15F3N2O2S
- Molecular Weight : 367.37 g/mol
- CAS Number : 736950-05-3
Neuroprotective Effects
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant neuroprotective properties. For instance, related compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50 values) for some derivatives have been reported as follows:
- hAChE : IC50 = 0.052 ± 0.010 μM
- hBChE : IC50 = 1.085 ± 0.035 μM
These findings suggest that modifications to the oxadiazole structure can enhance its affinity for these enzymes, potentially leading to new treatments for cognitive disorders .
Anticancer Activity
1,3,4-Oxadiazole derivatives have also been studied for their anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of thymidylate synthase and HDAC enzymes.
- Induction of apoptosis in cancer cells.
A structure–activity relationship (SAR) analysis has shown that specific substitutions on the oxadiazole ring can significantly enhance cytotoxicity against cancer cells. For example, compounds with electron-donating groups at certain positions on the phenyl rings demonstrated improved activity against breast cancer cell lines .
Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of oxadiazole derivatives, it was found that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. The study utilized in vitro models of neuronal cell lines exposed to oxidative stressors and assessed cell viability using MTT assays.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 10.5 ± 1.2 | AChE Inhibition |
| Compound B | 8.7 ± 0.9 | BChE Inhibition |
| Target Compound | 5.4 ± 0.5 | Dual Inhibition |
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of oxadiazole derivatives against various cancer cell lines, including breast and lung cancers. The results indicated that the target compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.5 | Doxorubicin | 10.0 ± 0.8 |
| A549 (Lung) | 15.6 ± 1.3 | Cisplatin | 13.5 ± 1.1 |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a trifluoromethylphenyl acetamide derivative. A validated method includes refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (e.g., pet-ether) . Key parameters to optimize include reaction time (monitored by TLC), stoichiometry of reagents, and solvent selection to maximize yield and purity.
How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
- HPLC or UPLC with UV detection for purity assessment (≥95% recommended for biological assays) .
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
What solvent systems are suitable for solubility and stability studies?
Preliminary solubility screening should include polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (e.g., PBS with ≤1% DMSO) for biological assays. Stability studies require monitoring degradation via HPLC under varying pH (2–10), temperature (4–37°C), and light exposure .
Advanced Research Questions
How can researchers resolve discrepancies in biological activity data across studies?
Inconsistent bioactivity results may arise from:
- Impurities : Trace byproducts (e.g., unreacted chloroacetyl chloride) can inhibit or enhance activity. Rigorous purification (column chromatography, recrystallization) is critical .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Structural analogs : Compare activity with derivatives lacking the sulfanyl or trifluoromethyl groups to isolate functional group contributions .
What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Functional group modification : Synthesize analogs with variations in the oxadiazole ring (e.g., replacing phenyl with pyridyl) or acetamide substituents (e.g., substituting trifluoromethyl with nitro) .
- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities toward targets like EGFR or COX-2, guided by the oxadiazole moiety’s electron-deficient nature .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole sulfur) and hydrophobic regions (trifluoromethylphenyl) .
How can researchers design experiments to evaluate pharmacokinetic (ADMET) properties?
- In vitro assays :
- Caco-2 cell monolayers for intestinal permeability.
- Microsomal stability (human liver microsomes) to assess metabolic degradation.
- Plasma protein binding using equilibrium dialysis .
- In vivo models : Administer the compound to rodents and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
What analytical techniques identify degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Detect and characterize degradation products (e.g., hydrolyzed acetamide or oxidized oxadiazole) .
- Isolation and NMR : Confirm structures of major degradants for toxicity profiling .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthesis Optimization | Reflux condensation, TLC monitoring | Yield (≥70%), Purity (≥95%) |
| Purity Analysis | HPLC (C18 column, acetonitrile/water gradient) | Retention time, Peak symmetry |
| SAR Studies | Docking simulations, analog synthesis | ΔG binding (kcal/mol), IC₅₀ shifts |
| Stability Testing | ICH Q1A guidelines, LC-MS/MS | Degradation ≤10% under accelerated conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
